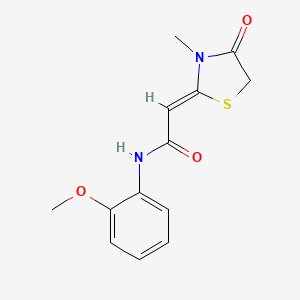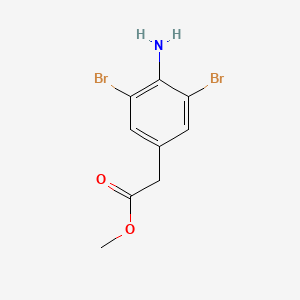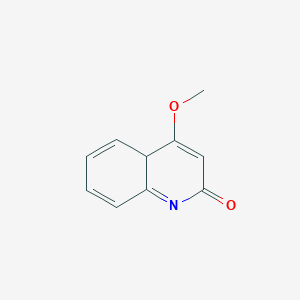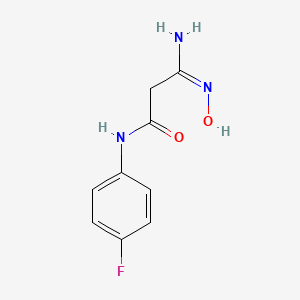
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a purine base, making it a subject of interest in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the purine base, followed by the introduction of the oxolane ring and the carboxylic acid group. Common reagents used in these reactions include various protecting groups, catalysts, and solvents to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and better control over the stereochemistry of the product, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the imino group can yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in cellular processes and its potential as a biochemical probe. Its ability to interact with nucleic acids makes it a valuable tool for studying DNA and RNA interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides suggests it could be used in antiviral or anticancer therapies by interfering with nucleic acid synthesis.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid involves its interaction with nucleic acids. The compound can bind to DNA or RNA, potentially inhibiting their replication or transcription. This interaction is mediated by the purine base, which can form hydrogen bonds with the nucleic acid bases, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: Similar in structure but lacks the oxolane ring and carboxylic acid group.
Guanosine: Contains a similar purine base but differs in the sugar moiety.
Inosine: Similar purine base but with different functional groups attached to the sugar.
Uniqueness
What sets (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid apart from these compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H11N5O6 |
|---|---|
Peso molecular |
297.22 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H11N5O6/c11-10-13-6-2(7(18)14-10)12-1-15(6)8-4(17)3(16)5(21-8)9(19)20/h1-5,8,16-17H,(H,19,20)(H2,11,14,18)/t2?,3-,4+,5-,8+/m0/s1 |
Clave InChI |
HSNSCEHNRZEIEA-NINPJDNBSA-N |
SMILES isomérico |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O |
SMILES canónico |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12343642.png)
![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)



![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)

![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)
![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)

![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)


